molecular formula C27H24O18 B12704873 3-O-Galloylhamamelitannin CAS No. 86588-94-5

3-O-Galloylhamamelitannin

Cat. No.: B12704873
CAS No.: 86588-94-5
M. Wt: 636.5 g/mol
InChI Key: KCQFLGUEZXYOER-UHFFFAOYSA-N
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Preparation Methods

The preparation of 3-O-Galloylhamamelitannin typically involves the esterification of 3,4,5-trihydroxybenzoic acid with hamamelitannin. This process can be carried out using various synthetic routes, including traditional chemical synthesis and enzymatic methods. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the esterification process . Industrial production methods may include extraction from natural sources followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

3-O-Galloylhamamelitannin undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-O-Galloylhamamelitannin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-O-Galloylhamamelitannin primarily involves its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. The molecular targets include various enzymes and signaling pathways involved in the oxidative stress response. By modulating these pathways, this compound helps protect cells from damage and supports overall cellular health .

Comparison with Similar Compounds

3-O-Galloylhamamelitannin is unique among gallate esters due to its specific structure and properties. Similar compounds include:

Compared to these compounds, this compound has a distinct ester linkage that contributes to its unique chemical behavior and biological activities .

Properties

IUPAC Name

[4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O18/c28-12-1-9(2-13(29)19(12)34)23(37)42-7-18-22(45-25(39)11-5-16(32)21(36)17(33)6-11)27(41,26(40)44-18)8-43-24(38)10-3-14(30)20(35)15(31)4-10/h1-6,18,22,26,28-36,40-41H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQFLGUEZXYOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-O-Galloylhamamelitannin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

86588-94-5
Record name 2',3,5-Tri-O-galloylhamamelose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086588945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Galloylhamamelitannin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

209 - 210 °C
Record name 3-O-Galloylhamamelitannin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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